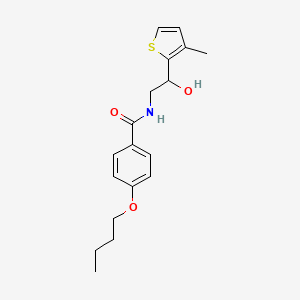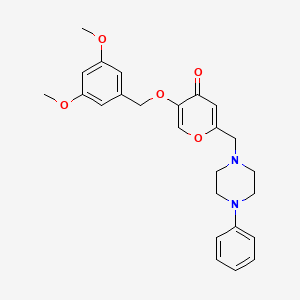
5-((3,5-dimethoxybenzyl)oxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3,5-dimethoxybenzyl)oxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one, also known as Dimebon, is a small molecule drug that has been studied for its potential use in treating various neurological disorders. In
Applications De Recherche Scientifique
Antiradical and Antioxidant Activities : Research indicates that derivatives of pyrazol-5-one, a structural motif similar to the core of the queried compound, possess pronounced antiradical properties. These compounds have been evaluated using chemiluminescence methods in homogeneous systems, showcasing their potential as antioxidants in the oxidation processes (Morenko et al., 2020).
Corrosion Inhibition : A study on bipyrazolic-type organic compounds, which share some structural similarities with the target molecule, investigated their potential as corrosion inhibitors. Density Functional Theory (DFT) was employed to elucidate their inhibition efficiencies, demonstrating the relevance of such compounds in protecting metals against corrosion (Wang et al., 2006).
Molecular Docking and Inhibitory Actions : Compounds with dimethoxybenzylideneamino groups have been synthesized and characterized, including molecular docking studies with human prostaglandin reductase (PTGR2). Such research provides insights into the molecular interactions and potential inhibitory actions of compounds on specific biological targets (Nayak & Poojary, 2019).
Antimicrobial Activities : Several studies have synthesized and evaluated the antimicrobial activities of compounds containing pyrazole or pyran rings, indicating their potential as antibacterial agents. This underscores the broad utility of such molecular frameworks in developing new antimicrobial strategies (Abdelrahman et al., 2020).
Propriétés
IUPAC Name |
5-[(3,5-dimethoxyphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-29-21-12-19(13-22(14-21)30-2)17-32-25-18-31-23(15-24(25)28)16-26-8-10-27(11-9-26)20-6-4-3-5-7-20/h3-7,12-15,18H,8-11,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHMEDKQNXHFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2784748.png)
![3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2784749.png)

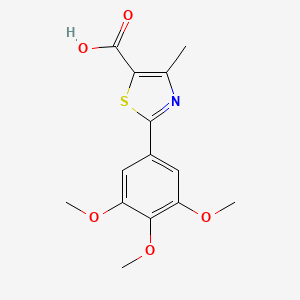
![2-[(Trifluoromethyl)thio]ethanamine](/img/structure/B2784754.png)
![7-chloro-N-(2-cyclohex-1-en-1-ylethyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2784755.png)

![[1-(3,6-Dihydro-2H-pyran-4-yl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2784757.png)
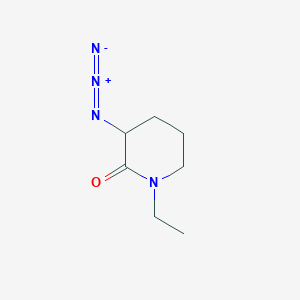
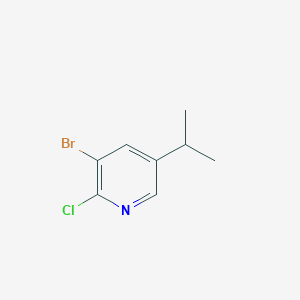
![5-(2-Bromophenyl)sulfonyl-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2784766.png)
![(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2784767.png)

